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Compound of Interest

Compound Name: 2-Methoxybenzonitrile

Cat. No.: B147131 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed interpretation of the 1H and 13C Nuclear Magnetic Resonance

(NMR) spectra of 2-Methoxybenzonitrile. It also offers a comparison with other common

analytical techniques, presenting supporting data and methodologies for the structural

elucidation of this compound.

Structural and Spectroscopic Data of 2-
Methoxybenzonitrile
The structural assignment of 2-Methoxybenzonitrile is corroborated by 1H and 13C NMR

spectroscopy. The electron-donating methoxy group (-OCH3) and the electron-withdrawing

nitrile group (-CN) create a distinct electronic environment for each proton and carbon atom in

the aromatic ring, leading to a well-resolved set of signals.

Below is a table summarizing the predicted chemical shifts (δ) in parts per million (ppm), signal

multiplicities, and coupling constants (J) in Hertz (Hz) for 2-Methoxybenzonitrile, based on

established spectroscopic principles.

Table 1: Predicted 1H and 13C NMR Data for 2-Methoxybenzonitrile in CDCl3
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1H NMR Data (400

MHz)

13C NMR Data (100

MHz)

Atom
Chemical Shift (δ,

ppm)
Atom

Chemical Shift (δ,

ppm)

H3 ~6.98 (d, J ≈ 8.4 Hz) C1 ~101.5

H4
~7.55 (ddd, J ≈ 8.4,

7.5, 1.8 Hz)
C2 ~161.0

H5 ~7.05 (t, J ≈ 7.5 Hz) C3 ~111.5

H6
~7.62 (dd, J ≈ 7.5, 1.8

Hz)
C4 ~134.5

-OCH3 ~3.90 (s) C5 ~120.8

C6 ~133.0

-CN ~116.0

-OCH3 ~56.0

Note: The data presented is a prediction based on analogous structures and substituent

effects. Actual experimental values may vary slightly.

Interpretation of NMR Spectra
1H NMR Spectrum
The proton NMR spectrum of 2-Methoxybenzonitrile is characterized by signals in both the

aromatic and aliphatic regions.

Aromatic Region (6.9-7.7 ppm): The four protons on the benzene ring are chemically non-

equivalent and exhibit complex splitting patterns due to ortho, meta, and para couplings.

The proton H3, ortho to the electron-donating methoxy group, is expected to be the most

shielded and appear furthest upfield as a doublet.

The proton H5, also influenced by the methoxy group, will appear as a triplet.
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The protons H4 and H6, being closer to the electron-withdrawing nitrile group, are

deshielded and resonate at a lower field. H4 will likely appear as a doublet of doublet of

doublets, and H6 as a doublet of doublets.

Aliphatic Region (~3.9 ppm): The three protons of the methoxy group (-OCH3) are equivalent

and do not couple with any other protons, resulting in a sharp singlet integrating to three

protons.

13C NMR Spectrum
The proton-decoupled 13C NMR spectrum is expected to show eight distinct signals,

corresponding to the eight unique carbon atoms in the molecule.

Aromatic Carbons (100-165 ppm):

C2, the carbon directly attached to the oxygen of the methoxy group, is the most

deshielded aromatic carbon due to the electronegativity of oxygen.

C1, the carbon bearing the nitrile group, is also significantly deshielded.

The remaining aromatic carbons (C3, C4, C5, C6) will have chemical shifts determined by

their position relative to the two substituents.

Nitrile Carbon (~116 ppm): The carbon of the nitrile group (-CN) typically appears in this

region.

Methoxy Carbon (~56 ppm): The carbon of the methoxy group (-OCH3) gives a

characteristic signal in the aliphatic region.

Experimental Protocols
NMR Spectroscopy
A standard protocol for acquiring high-resolution 1H and 13C NMR spectra of 2-
Methoxybenzonitrile is as follows:

Sample Preparation: Dissolve approximately 5-10 mg of 2-Methoxybenzonitrile in 0.6-0.7

mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an
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internal standard.

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

1H NMR Acquisition:

Acquire the spectrum at room temperature.

Use a spectral width of approximately 16 ppm.

Employ a 30-degree pulse width.

Set the relaxation delay to 1 second.

Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise

ratio.

13C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence.

Use a spectral width of approximately 240 ppm.

Employ a 30-degree pulse width.

Set the relaxation delay to 2 seconds.

A significantly larger number of scans (e.g., 1024 or more) is typically required to obtain a

spectrum with a good signal-to-noise ratio due to the low natural abundance of the 13C

isotope.

Visualization of 2-Methoxybenzonitrile Structure
The following diagram illustrates the structure of 2-Methoxybenzonitrile with atom numbering

corresponding to the assignments in the NMR data table.

Structure of 2-Methoxybenzonitrile with atom numbering.
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Comparison with Alternative Analytical Techniques
While NMR spectroscopy is a powerful tool for detailed structural elucidation, other analytical

techniques provide complementary information.

Table 2: Comparison of Analytical Techniques for the Characterization of 2-
Methoxybenzonitrile

Technique Information Provided Advantages Limitations

NMR Spectroscopy

Detailed carbon-

hydrogen framework,

connectivity through

coupling patterns.

Unambiguous

structure

determination, non-

destructive.

Requires higher

sample concentration,

relatively expensive.

Infrared (IR)

Spectroscopy

Presence of functional

groups (e.g., C≡N, C-

O, aromatic C-H).

Fast, requires small

sample amount,

inexpensive.

Provides limited

information on the

overall molecular

structure.

Mass Spectrometry

(MS)

Molecular weight and

fragmentation pattern.

High sensitivity,

provides molecular

formula with high

resolution MS.

Isomers can be

difficult to distinguish,

provides limited

connectivity

information.

Gas Chromatography

(GC)

Purity of the sample,

retention time.

Excellent for

separating volatile

compounds,

quantitative analysis.

Not suitable for non-

volatile or thermally

labile compounds.

In conclusion, a combination of these analytical techniques is often employed for the

comprehensive characterization of a molecule like 2-Methoxybenzonitrile, with NMR

spectroscopy playing a pivotal role in the definitive determination of its chemical structure.

To cite this document: BenchChem. [A Comparative Guide to the Spectroscopic Analysis of
2-Methoxybenzonitrile]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b147131#interpreting-the-1h-and-13c-nmr-spectra-of-
2-methoxybenzonitrile]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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